molecular formula C12H12ClN3O2 B14679020 Urea, N-(3-chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)- CAS No. 35629-58-4

Urea, N-(3-chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)-

Cat. No.: B14679020
CAS No.: 35629-58-4
M. Wt: 265.69 g/mol
InChI Key: SNLPEUXQHXOSDG-UHFFFAOYSA-N
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Description

Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a urea backbone with substituted phenyl and oxazolyl groups, imparts specific chemical and physical properties that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 3-chloroaniline with 4,5-dimethyl-2-oxazolone in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Urea derivatives are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- could be explored as a potential therapeutic agent. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolyl group could play a role in binding to specific sites, while the chlorophenyl group may enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(3-chlorophenyl)-N’-(4-methyl-2-oxazolyl)-
  • Urea, N-(4-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)-
  • Urea, N-(3-bromophenyl)-N’-(4,5-dimethyl-2-oxazolyl)-

Uniqueness

Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is unique due to the specific substitution pattern on the phenyl and oxazolyl groups. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

35629-58-4

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea

InChI

InChI=1S/C12H12ClN3O2/c1-7-8(2)18-12(14-7)16-11(17)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H2,14,15,16,17)

InChI Key

SNLPEUXQHXOSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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